The mechanism of action for brominated pyridine compounds can be inferred from the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, as described in one study1. The catalytic amination conditions used in this study suggest that brominated pyridines can undergo selective substitution reactions, which are crucial for the synthesis of more complex molecules. Another study provides insight into the synthesis of a compound with a bromopyridine moiety that acts as a dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist2. This indicates that brominated pyridines can be integral to the pharmacological activity of certain drugs.
The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the application of brominated pyridines in pharmaceuticals2. The compound synthesized in this study is part of a potent antagonist for specific neurotransmitter receptors, highlighting the importance of brominated pyridines in the development of drugs affecting the central nervous system.
Quantum mechanical, spectroscopic, and docking studies of 2-Amino-3-bromo-5-nitropyridine provide valuable information on the electronic and vibrational characteristics of brominated pyridines3. The high value of first-order hyperpolarizability and non-zero dipole moment indicates that such compounds could be good candidates for non-linear optical (NLO) materials, which have applications in photonics and optoelectronics3.
Although not directly related to 3-Bromopyridine-2,5-diamine, the study on 3-bromopyruvate (3-BrPA) shows the potential of brominated compounds in cancer research5. 3-BrPA's ability to inhibit energy-producing pathways in HepG2 cells, a model for hepatocellular carcinoma, suggests that brominated compounds could be explored for their antitumor activity.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: